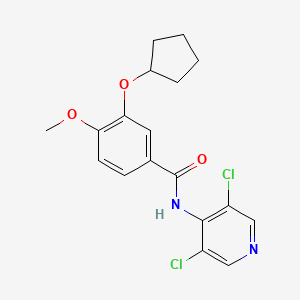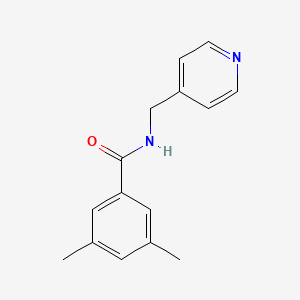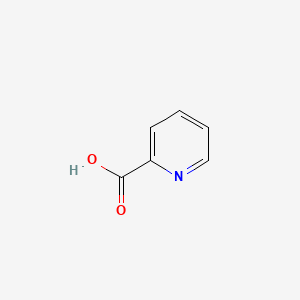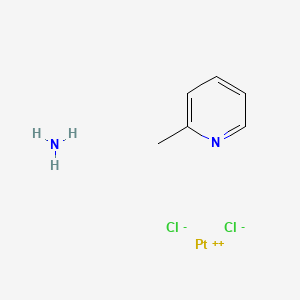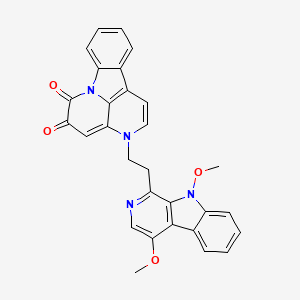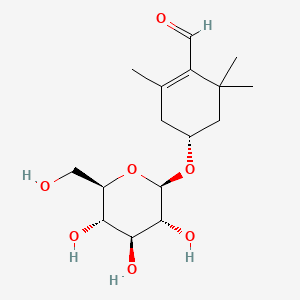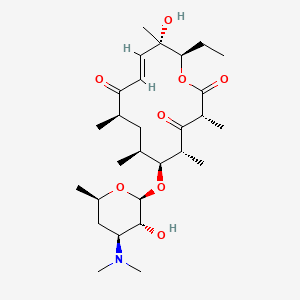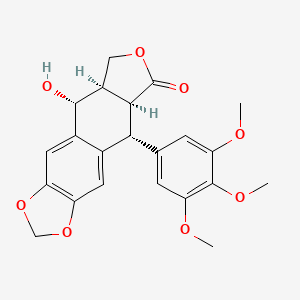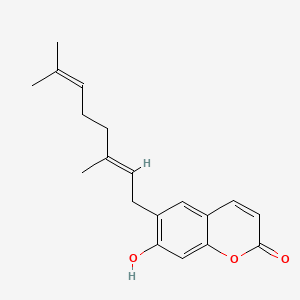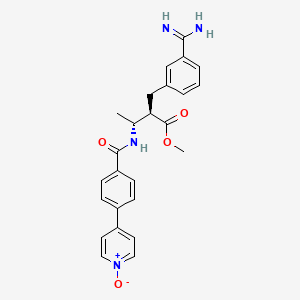
Picrotoxinin
Vue d'ensemble
Description
Picrotoxinin is a toxin obtained from the seeds of the shrub Anamirta cocculus. It is used as a central nervous system stimulant, antidote, convulsant, and GABA (gamma aminobutyric acid) antagonist .
Synthesis Analysis
The Shenvi Synthesis of Picrotoxinin involves the use of dimethyl carvone, requiring the removal of the extra methyl group to arrive at Picrotoxinin . A series of oxidation steps are involved to remove the superfluous methyl group . The approach outlined in this synthesis opens ready access to structural variation .Molecular Structure Analysis
Picrotoxinin has a molecular formula of C15H16O6 . It is a part of the Picrotoxin, which is an equimolar mixture of two compounds, Picrotoxinin and Picrotin .Chemical Reactions Analysis
Picrotoxinin is part of the Picrotoxin, which is an equimolar mixture of two compounds, Picrotoxinin and Picrotin . Of the two compounds, Picrotin is less active .Physical And Chemical Properties Analysis
Picrotoxinin has a density of 1.5±0.1 g/cm3, a boiling point of 551.6±50.0 °C at 760 mmHg, and a flash point of 214.0±23.6 °C . It has a molar refractivity of 67.7±0.4 cm3, and a polar surface area of 85 Å2 .Applications De Recherche Scientifique
Neurological Research
Picrotoxinin is extensively used in neurological research due to its ability to block the gamma-aminobutyric acid-activated chloride ionophore . This property makes it a valuable tool for studying the function and behavior of GABA receptors in the nervous system .
Toxicokinetics Studies
Picrotoxinin has been used in toxicokinetics studies to understand the behavior of toxins in the body. For instance, it has been compared with other convulsants like tetramethylenedisulfotetramine (TETS) in mice . These studies found that picrotoxinin, the active component of picrotoxin, hydrolyses quickly into picrotoxic acid, has a short in vivo half-life, and is moderately brain penetrant .
Antidote for CNS Depressants
Picrotoxinin has been used as an antidote in poisoning by CNS depressants, especially the barbiturates . It can counteract the effects of these substances by blocking the GABA receptors that they typically activate .
Treatment of Barbital Poisoning
Picrotoxinin has been applied in serious barbital poisoning patients with satisfactory results . However, an overdose of picrotoxinin may cause cramp, respiratory center inhibition, and vomiting .
Development of Neurological Drugs
Chemists have found a relatively easy way to make versions of picrotoxinin with improved properties . Close chemical variants of picrotoxinin that contain a single small modification have better chemical stability, are much easier to make and modify, and are safer for humans . This opens the door to developing new neurological drugs .
Safer Pesticides and Anti-parasite Treatments
The improved versions of picrotoxinin could potentially be used to develop safer pesticides and even anti-parasite treatments . The toxin potently blocks the activity of neuronal receptors found in most higher organisms , which could be leveraged to control pests and parasites.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Picrotoxinin has long been seen as a possible starting point for new human therapeutics and other neuroactive products . Researchers have found a relatively easy way to make versions of Picrotoxinin with improved properties, opening the door to developing new neurological drugs, safer pesticides, and even anti-parasite treatments .
Propriétés
IUPAC Name |
(1R,3R,5S,8S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O6/c1-5(2)7-8-11(16)19-9(7)10-13(3)14(8,18)4-6-15(13,21-6)12(17)20-10/h6-10,18H,1,4H2,2-3H3/t6-,7+,8-,9-,10-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMZUZSSNYHVCU-YKWPQBAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1C2C3C4(C(C1C(=O)O2)(CC5C4(O5)C(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1[C@@H]2[C@@H]3[C@@]4([C@]([C@H]1C(=O)O2)(C[C@@H]5[C@]4(O5)C(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074311 | |
| Record name | Picrotoxinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picrotoxinin | |
CAS RN |
17617-45-7 | |
| Record name | (-)-Picrotoxinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17617-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picrotoxinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017617457 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picrotoxinin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Picrotoxinin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PICROTOXININ | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K011NUF0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of picrotoxinin?
A1: Picrotoxinin acts as a non-competitive antagonist of the γ-aminobutyric acid type A receptors (GABAARs) [[8]]. GABAARs are the primary mediators of inhibitory neurotransmission in the nervous system [[29]].
Q2: How does picrotoxinin affect GABAARs?
A2: Unlike competitive antagonists that bind at the GABA recognition site, picrotoxinin binds within the ion channel pore [[29]]. This binding physically obstructs chloride ion flow through the channel, preventing GABA-induced neuronal inhibition [[8], []].
Q3: What are the downstream effects of picrotoxinin binding to GABAARs?
A3: By blocking the inhibitory action of GABA, picrotoxinin leads to excessive neuronal excitation [[24]]. This can manifest as convulsions and seizures in living organisms [[8], []].
Q4: What is the molecular formula and weight of picrotoxinin?
A4: While not explicitly stated in the provided abstracts, the molecular formula of picrotoxinin is C15H16O6, and its molecular weight is 292.29 g/mol.
Q5: Is there any spectroscopic data available for picrotoxinin?
A5: The provided research articles focus on the pharmacological aspects and do not delve into detailed spectroscopic characterization of picrotoxinin.
Q6: How does the presence of a hydroxyl group at the 6-position of picrotoxane compounds affect their activity?
A6: The hydroxyl group at the 6-position appears to be crucial for antagonizing the effects of GABA but not β-alanine or taurine in the frog spinal cord [[1]]. It is also important for blocking presynaptic inhibition [[1]].
Q7: Does modifying proline 309 in the human ρ1 subunit impact picrotoxinin sensitivity?
A7: Substituting proline 309 with serine (the corresponding amino acid in the human ρ2 subunit) decreases the picrotoxinin sensitivity of the ρ1 subunit by four-fold [[10], []]. This suggests that the amino acid at position 309 plays a significant role in picrotoxinin binding.
Q8: Are there known mechanisms of resistance to picrotoxinin in insects?
A8: Yes, cyclodiene-resistant insects, such as certain strains of Drosophila melanogaster, exhibit cross-resistance to picrotoxinin [[4], [], [], []]. This resistance is attributed to mutations in the GABAAR gene, specifically at the picrotoxinin binding site [[16], [], []].
Q9: Does the A302→S mutation in the Drosophila RDL GABA receptor affect fipronil sensitivity?
A9: Yes, this mutation, which confers resistance to dieldrin and picrotoxinin, also reduces the sensitivity of RDL receptors to fipronil [[28]]. This suggests a shared binding site or mechanism of action for these insecticides.
Q10: What is the effect of picrotoxinin on crayfish muscle?
A10: [3H]α-Dihydropicrotoxinin binds to high-affinity sites in crayfish muscle homogenates, particularly in sarcolemma fractions [[3]]. These binding sites are thought to be related to the regulation of inhibitory chloride ionophores, potentially at a site distinct from the GABA receptor [[3]].
Q11: How do pyrazolopyridines, like etazolate, interact with picrotoxinin binding sites?
A11: Pyrazolopyridines enhance [3H]diazepam binding to benzodiazepine receptors, and this enhancement is blocked by picrotoxinin [[19], []]. These findings suggest an interaction between pyrazolopyridines, benzodiazepine, and picrotoxinin binding sites within the GABAAR complex [[19], []].
Q12: Can picrotoxinin be used to differentiate between GABA and glycine receptors?
A12: While picrotoxinin is considered a GABAA receptor antagonist, it can also inhibit glycine receptors, although with lower potency [[26], []]. This overlap in activity emphasizes the importance of careful experimental design and interpretation when using picrotoxinin to study these receptor systems.
Q13: What radioligands are commonly used to study picrotoxinin binding sites?
A13: Researchers utilize radiolabeled ligands like [3H]α-dihydropicrotoxinin and [35S]t-butylbicyclophosphorothionate ([35S]TBPS) to investigate picrotoxinin binding sites in the brain [[5], [], [], [], [], [], []].
Q14: What techniques are used to study the effects of picrotoxinin on neuronal activity?
A14: Electrophysiological techniques, such as patch-clamp recordings, are employed to investigate the effects of picrotoxinin on neuronal activity at the single-channel level [[2], [], [], []]. These methods provide valuable insights into the kinetics of picrotoxinin blockade on GABAARs.
Q15: Is picrotoxinin considered toxic?
A15: Yes, picrotoxinin is a potent convulsant [[4], [], [], []]. It exerts its toxicity by antagonizing GABAARs, leading to uncontrolled neuronal excitation [[8], []]. The provided research focuses on the mechanism of action and pharmacological characterization rather than detailed toxicological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



